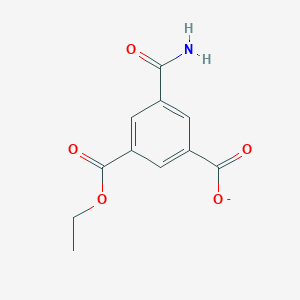
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- is a peptide compound composed of the amino acids lysine, histidine, arginine, and glycine. This compound is known for its potential biological activities, including immunomodulatory and anti-inflammatory effects. It is often studied for its applications in various fields such as medicine, biology, and chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-histidine, L-arginine, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidyl radicals.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Histidyl radicals or oxidized peptide fragments.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino groups.
科学研究应用
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors on cell surfaces, influencing cellular responses.
Pathways Involved: It may modulate signaling pathways related to inflammation and immune response, such as the NF-κB pathway.
相似化合物的比较
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- can be compared to other similar peptides:
Glycyl-L-histidyl-L-lysine: Known for its wound healing and anti-inflammatory properties.
L-lysyl-L-histidyl-L-arginyl: Studied for its role in cellular signaling and immune modulation.
Similar Compounds
- Glycyl-L-histidyl-L-lysine
- L-lysyl-L-histidyl-L-arginyl
- L-arginyl-L-histidyl-L-lysyl
These comparisons highlight the unique combination of amino acids in L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- and its specific biological activities.
属性
CAS 编号 |
391652-67-8 |
|---|---|
分子式 |
C26H43N13O6 |
分子量 |
633.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H43N13O6/c27-6-2-1-4-19(25(44)45)37-21(40)12-34-23(42)18(5-3-7-33-26(29)30)38-24(43)20(9-16-11-32-14-36-16)39-22(41)17(28)8-15-10-31-13-35-15/h10-11,13-14,17-20H,1-9,12,27-28H2,(H,31,35)(H,32,36)(H,34,42)(H,37,40)(H,38,43)(H,39,41)(H,44,45)(H4,29,30,33)/t17-,18-,19-,20-/m0/s1 |
InChI 键 |
BYUXJCZERSGMCM-MUGJNUQGSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)

![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)


![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)

![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)


![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)

